REACTION_CXSMILES
|
Cl.C([O:4][C:5](=[O:8])[CH2:6][NH2:7])C.[C:9]1([N:15]=[C:16]=[O:17])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(N(CC)CC)C>C1C=CC=CC=1>[C:9]1([NH:15][C:16]([NH:7][CH2:6][C:5]([OH:4])=[O:8])=[O:17])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC(CN)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=C=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
benzene was distilled away
|
Type
|
ADDITION
|
Details
|
Ethyl acetate was added to the residue
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
Ethyl acetate was distilled away
|
Type
|
ADDITION
|
Details
|
100 ml of 1N aqueous solution of sodium hydroxide was added to the resulting residue
|
Type
|
STIRRING
|
Details
|
The solution was stirred at 50° C. for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
Insoluble substance was filtered off
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol/water
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC(=O)NCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |